Hexobarbital
Overview
Description
It was widely used in the 1940s and 1950s as an anesthetic for surgery and as a rapid-acting, short-lasting hypnotic for general use . Hexobarbital has a relatively fast onset of effects and a short duration of action . Modern barbiturates, such as thiopental, have largely supplanted this compound due to better control of anesthesia depth .
Mechanism of Action
Hexobarbital, also known as Hexobarbitone, is a barbiturate derivative that has been used as a hypnotic and sedative agent . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets the Gamma-aminobutyric acid receptor subunit alpha-2 (GABA-A receptor) . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor . This binding increases the duration of time for which the Cl- ionopore is open . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .
Biochemical Pathways
This compound’s action affects the GABAergic neurotransmission pathway . By prolonging the opening of the Cl- ionopore, it enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing .
Result of Action
The molecular effect of this compound’s action is the enhancement of GABAergic neurotransmission, leading to increased inhibitory signals in the central nervous system . This results in sedative and hypnotic effects, making this compound effective for inducing anesthesia and for short surgical, diagnostic, or therapeutic procedures associated with minimal painful stimuli .
Action Environment
Environmental factors such as light/dark cycles and feeding schedules can influence the metabolism of this compound . For instance, changes in these environmental conditions can lead to significant changes in the 24-hour means of this compound oxidation rate as well as the shape and phasing of the circadian pattern .
Biochemical Analysis
Biochemical Properties
Hexobarbital plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This compound binds to a distinct site associated with a chloride ion channel, increasing the duration for which the channel remains open. This interaction prolongs the inhibitory effect of GABA in the thalamus, leading to its sedative and hypnotic effects . Additionally, this compound undergoes hepatic metabolism, where it is stereoselectively metabolized into different hydroxythis compound metabolites .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances the inhibitory effect of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability . This results in sedation and hypnosis. This compound also affects cell signaling pathways by modulating the activity of GABA-A receptors, which are crucial for maintaining the balance between excitatory and inhibitory signals in the brain . Furthermore, this compound can influence gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA-A receptor at a site distinct from the GABA binding site . This binding increases the duration of chloride ion channel opening, enhancing the inhibitory effect of GABA. This compound’s action at the molecular level includes enzyme inhibition, particularly of enzymes involved in neurotransmitter metabolism . It also affects gene expression by modulating transcription factors that regulate the expression of genes related to synaptic function and plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid sedation and hypnosis due to its fast onset of action . Its effects are short-lived, and the compound is quickly metabolized and eliminated from the body . Long-term studies have shown that repeated exposure to this compound can lead to tolerance, where higher doses are required to achieve the same sedative effects . Additionally, this compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild sedation and hypnosis . As the dosage increases, the depth and duration of sedation also increase . At high doses, this compound can cause severe respiratory depression and even death . Animal studies have shown that this compound has a narrow therapeutic window, and careful dosage control is essential to avoid toxic effects .
Metabolic Pathways
This compound is metabolized in the liver through various pathways, leading to the formation of different metabolites . The metabolism of this compound is stereoselective, with the S (+) enantiomer preferentially metabolized into beta-3’-hydroxythis compound and the R (-) enantiomer into alpha-3’-hydroxythis compound . These metabolites are further processed by hepatic enzymes and excreted in the urine . This compound’s metabolism involves interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain . Additionally, this compound binds to plasma proteins, which affects its free concentration and bioavailability .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal membranes, where it interacts with GABA-A receptors . Its activity is influenced by post-translational modifications that affect its binding affinity and efficacy . This compound’s localization to specific compartments within neurons is crucial for its sedative and hypnotic effects, as it modulates the activity of GABA-A receptors and other ion channels involved in neurotransmission .
Preparation Methods
Hexobarbital can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with malonic acid in the presence of sodium ethoxide to form 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid . The reaction conditions typically include refluxing the reactants in ethanol for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexobarbital undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound . For example, oxidation of this compound can lead to the formation of 3’-oxothis compound .
Scientific Research Applications
Hexobarbital is used in scientific research for various purposes. In chemistry, it serves as a model compound for studying the stereoselective effects of barbiturates on gamma-aminobutyric acid type A receptors . In biology, this compound is used in the this compound sleep test to identify rodents with high or low intensity of microsomal oxidation . In medicine, it has been used as an anesthetic and sedative, although its use has declined in favor of safer alternatives . In industry, this compound is used in the synthesis of other barbiturate derivatives .
Comparison with Similar Compounds
Hexobarbital is similar to other barbiturates such as thiopental, pentobarbital, and phenobarbital . this compound has a faster onset of action and a shorter duration of action compared to these compounds . Thiopental, for example, is preferred in modern anesthesia due to its better control of anesthesia depth . Pentobarbital and phenobarbital are also used for their sedative and hypnotic effects but have different pharmacokinetic profiles . This compound’s unique properties make it suitable for specific research applications, particularly in studying the stereoselective effects of barbiturates .
Properties
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXAWHWODHRRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023122 | |
Record name | Hexobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.51e+00 g/L | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
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Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56-29-1 | |
Record name | (±)-Hexobarbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexobarbital [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |
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Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
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Record name | Hexobarbital | |
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Record name | Hexobarbital | |
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Record name | Hexobarbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |
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Record name | HEXOBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |
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Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67.00 °C. @ 760.00 mm Hg | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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